molecular formula CH3ONa<br>CH3NaO B050351 Sodium methoxide CAS No. 124-41-4

Sodium methoxide

Cat. No. B050351
CAS RN: 124-41-4
M. Wt: 54.024 g/mol
InChI Key: WQDUMFSSJAZKTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Sodium methoxide is synthesized from methanol (CH3OH) and sodium hydroxide (NaOH). Research by Aeamsuksai et al. (2020) explored the process simulation of sodium methoxide synthesis under three different schemes, with Scheme C (one reactive distillation column and pervaporation membrane) showing promising potential as an energy-efficient alternative due to its lower total energy consumption (Aeamsuksai et al., 2020).

Molecular Structure Analysis

While specific molecular structure analysis of sodium methoxide was not directly provided in the sourced articles, its structure plays a crucial role in its reactivity and application. As a methoxide ion (CH3O-) bonded to a sodium ion (Na+), its structure enables it to act as a strong nucleophile and base in organic synthesis.

Chemical Reactions and Properties

Sodium methoxide participates in various chemical reactions, primarily as a catalyst or reagent. It has been used in the copper-catalyzed reaction of unactivated aryl bromides, showing the compound's versatility in facilitating the synthesis of methyl aryl ethers (Aalten et al., 1989). Additionally, Elhaj et al. (2023) demonstrated its catalytic capability in one-pot glycidol synthesis via trans-esterification between glycerol and dimethyl carbonate, highlighting its efficiency and recyclability as a catalyst (Elhaj et al., 2023).

Scientific Research Applications

  • Quantitative Analysis in Industrial Solutions : Bastos et al. (2013) developed a selective quantitative analytical thermometric method for determining sodium methoxide in methanol solutions. This method was compared with the Karl-Fischer procedure and showed total agreement, indicating its usefulness in industrial processes such as pharmaceuticals and biodiesel syntheses (Bastos et al., 2013).

  • Reaction with Nitric Oxide : Derosa et al. (2008) discovered that sodium methoxide reacts with nitric oxide (NO), contrary to previous beliefs. This reaction leads to the formation of sodium formate and has implications for various chemical processes (Derosa, Keefer & Hrabie, 2008).

  • Microwave-Assisted Biodiesel Production : Lin et al. (2014) used sodium methoxide as a catalyst in a microwave heating system to enhance palm methyl ester yields, shorten reaction time, and reduce energy consumption in biodiesel production (Lin, Hsu & Lin, 2014).

  • Production Process and Techno-Economic Analysis : Granjo and Oliveira (2016) examined various methods for manufacturing sodium methoxide, focusing on its application as a catalyst in biodiesel production. They conducted a profitability and risk analysis using process simulation and Monte Carlo simulations (Granjo & Oliveira, 2016).

  • Fire and Explosion Hazards : Kwok et al. (2013) highlighted the fire and explosion hazards associated with sodium methoxide in industrial applications, particularly in biodiesel production. They conducted tests to characterize these hazards and provided insights into safety measures (Kwok et al., 2013).

  • Wool Treatment for Shrink Resistance : Juliá et al. (1990) studied the use of sodium methoxide for treating wool fabrics to reduce shrinkage. They analyzed the influence of water content, reagent concentration, and treatment time on the shrink-resist effect (Juliá, Sola & Erra, 1990).

  • Thermal Decomposition Analysis : Chandran et al. (2006) investigated the thermal decomposition and reaction kinetics of sodium methoxide under various conditions. They provided insights into the decomposition mechanism and potential applications in various industries (Chandran et al., 2006).

  • Catalytic Applications in Organic Chemistry : Ju et al. (2007) utilized sodium methoxide in a nickel and phosphite catalytic system for efficient aminocarbonylation reactions between aryl iodides or bromides and N,N-dimethylformamide (DMF) (Ju et al., 2007).

Safety And Hazards

Sodium methoxide is flammable and corrosive . It reacts violently with water, posing a risk of ignition . Dust can form an explosive mixture with air, and containers may explode when heated . It is harmful if swallowed and causes severe skin burns and eye damage .

Future Directions

The global market for Sodium methoxide is valued at approximately $500 million, with an expected CAGR of 6.7% through 2030 . A primary driver of this growth is the increasing demand for parenteral drugs due to the rising prevalence of chronic diseases such as diabetes and cancer . Furthermore, with the global population aging, the demand for Sodium methoxide is expected to surge, creating a lucrative opportunity for potential investors .

properties

IUPAC Name

sodium;methanolate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH3O.Na/c1-2;/h1H3;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQDUMFSSJAZKTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH3ONa, CH3NaO
Record name SODIUM METHYLATE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0771
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name sodium methoxide
Source Wikipedia
URL https://en.wikipedia.org/wiki/Sodium_methoxide
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8027030
Record name Methanol, sodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8027030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

54.024 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Sodium methylate is a white amorphous powder. It reacts with water to form sodium hydroxide, a corrosive material, and methyl alcohol, a flammable liquid. The heat from this reaction may be sufficient to ignite surrounding combustible material or the sodium methylate itself if the water is present in only small amounts. It is used to process edible fats and oils, and to make other chemicals., White hygroscopic solid; [ICSC] White to yellowish solid; Commercial products are powders or solutions in methanol; [Reference #2] White powder; [Aldrich MSDS], WHITE HYGROSCOPIC POWDER.
Record name SODIUM METHYLATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/4505
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Sodium methylate
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/1432
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name SODIUM METHYLATE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0771
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Solubility

Soluble in ethanol, methanol, Soluble in fats, esters, Insoluble in hydrocarbons and most common organic solvents, Solubility in water: reaction
Record name SODIUM METHOXIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/755
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name SODIUM METHYLATE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0771
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Density

greater than 1 at 68 °F (USCG, 1999), Dec by water. Apparent density of solvent-free material is approximately 4.6 lb/gal, Density: 0.45 g/mL at 20 °C, apparent density (packing weight) 0.60 g/mL, 1.3 g/cm³
Record name SODIUM METHYLATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/4505
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name SODIUM METHOXIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/755
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name SODIUM METHYLATE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0771
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Impurities

In 97.5% sodium methylate powder: 0.5% sodium hydroxide; 0.3% sodium formate; 0.4% sodium carbonate; 0.5% free methanol.
Record name SODIUM METHOXIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/755
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

Sodium Methoxide

Color/Form

Amorphous, free flowing powder, Tetragonal crystals

CAS RN

124-41-4
Record name SODIUM METHYLATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/4505
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Sodium methoxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000124414
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methanol, sodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8027030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sodium methanolate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.004.273
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SODIUM METHOXIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IG663U5EMC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name SODIUM METHOXIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/755
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name SODIUM METHYLATE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0771
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Melting Point

Melting point (decomposes) = 127 °C, Melting point: decomp. Soluble in cold water. Soluble in methanol. /Solvated form/, No melting point; decomposes at >50 °C
Record name Sodium methylate
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/1432
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name SODIUM METHOXIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/755
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name SODIUM METHYLATE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0771
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Synthesis routes and methods I

Procedure details

Sodium methoxide solution was prepared by dissolving metallic sodium (1.38 g, 60 mmol) in methanol (30 mL). This solution was diluted with anhydrous tetrahydrofuran (100 mL) and cooled to -30° C. A solution of iodine monochloride (8.97 g, 55.3 mmol) in dichloromethane (30 mL) was added dropwise to the stirred alkoxide solution. The resulting solution was stirred for 2 minutes, then the sodium salt of 1-[2-(4,6-dioxo-2,2-dimethyl-1,3-dioxan-5-yl)ethyl]-2-benzoylpyrrole (VI, 18.15 g, 50 mmol) was added as a solid. The mixture was stirred for 90 minutes at -30° C., then allowed to warm to 22° C. and stirred for an additional 18 hours. The reaction mixture was poured into 150 mL of 2% aqueous sodium sulfite solution in a separatory funnel, and the reaction flask was washed with 10 mL of diethyl ether, which was added to the separatory funnel. The mixture was shaken thoroughly, and the phases were separated. The aqueous phase was extracted with diethyl ether (2×20 mL), and the combined organic phase was washed with brine, dried over magnesium sulfate, and evaporated to afford 4-(2-benzoylpyrrol-1-yl)-2-iodobutyric acid methyl ester (IV, 18.16 g, 91.5%), identical to the material prepared by the method described above.
Quantity
1.38 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
8.97 g
Type
reactant
Reaction Step Two
[Compound]
Name
alkoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
1-[2-(4,6-dioxo-2,2-dimethyl-1,3-dioxan-5-yl)ethyl]-2-benzoylpyrrole
Quantity
18.15 g
Type
reactant
Reaction Step Three
Quantity
150 mL
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

The starting compound was prepared by conversion of 5-methoxy-benzisothiazole-3(2H)-one-1,1-dioxide, analogous to 5-methyl-benzisothiazole-3(2H)-one-1,1-dioxide (see Example 8), with sodium hydroxide and methyl chloroacetate into methyl 5-methoxy-3-oxo-benzisothiazolo-2(3H)-acetate-1,1-dioxide. Methyl 4-hydroxy-6-methoxy-2H-1,2-benzothiazine-3-carboxylate-1,1-dioxide (m.p. 183° C., from ethyl acetate/cyclohexane) was obtained by subsequent rearrangement with sodium methylate in toluene/tert. butanol, and methyl 4-hydroxy-6-methoxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate-1,1-dioxide was obtained by subsequent methylation.
Name
toluene tert. butanol
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
5-methyl-benzisothiazole-3(2H)-one-1,1-dioxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
methyl 5-methoxy-3-oxo-benzisothiazolo-2(3H)-acetate-1,1-dioxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

Sodium methoxide (1.0M) is prepared by adding freshly cut sodium metal (rinsed with toluene) portionwise to anhydrous methanol (Aldrich Chemical Co.) under nitrogen in flame-dried glassware with stirring; an ice-water bath is used to control the reaction temperature. To 9.8 g (50 mmol) of 2,3,4,5-tetrafluoronitrobenzene (Aldrich) under nitrogen at room temperature in flame-dried glassware is added sodium methoxide solution (2.2 equivalents) via syringe over the course of 5-10 minutes, with stirring. The resulting reaction mixture is stirred at room temperature, while monitoring the progress of the reaction by thin layer chromatography (TLC). Additional sodium methoxide solution is added as necessary. Once the reaction reaches completion (1-24 hours), several drops of 1M citric acid are added, and the reaction mixture is partitioned between ether and water. The aqueous layer is extracted once with ether. The combined organic portions are washed once with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to give Compound 1 as 10.92 g (99%) of a pale yellow solid: m.p. 32.0°-32.5° C.; 1H NMR (CDCl3) 7.52 (dd, 1H), 4.12 (s, 3H), 4.04 (s, 3H); 19F NMR (CDCl3) 132.0 (m, 1F), 141.9 (d, 1F). Anal. calc. for C8H7NO4F2 : C, 43.85; H, 3.22; N, 6.39. Found: C, 43.84; H, 3.15; N, 6.15.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
9.8 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four

Synthesis routes and methods IV

Procedure details

A 4.37 M sodium methoxide solution was prepared by dissolving sodium metal (2.10 g, 91.4 mmol) in dry methanol (20 ml). In a separate flask, Bestmann's reagent (2.11 ml, 13.5 mmol) was taken up in THF (44.3 ml) and cooled to −78° C. The sodium methoxide solution (3.09 ml, 13.50 mmol) was added dropwise to the reaction mixture over 30 minutes. A solution of 6-chloro-2-methylnicotinaldehyde (1.00 g, 6.43 mmol) in THF (20 ml) and then added dropwise to the reaction over 30 minutes and the reaction was allowed to warm slowly to −10° C. and maintained at −10° C. for 90 minutes. Saturated aqueous ammonium chloride was added, the layers were separated and the aqueous layer was extracted three times with ethyl acetate. The combined organic layers were dried over anhydrous magnesium sulfate, filtered, concentrated, and purified by silica gel chromatography (0-50% ethyl acetate/hexanes) to afford the title compound.
Quantity
2.1 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
[Compound]
Name
reagent
Quantity
2.11 mL
Type
reactant
Reaction Step Two
Name
Quantity
44.3 mL
Type
solvent
Reaction Step Two
Quantity
3.09 mL
Type
reactant
Reaction Step Three
Quantity
1 g
Type
reactant
Reaction Step Four
Name
Quantity
20 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Synthesis routes and methods V

Procedure details

A sodium methanolate (NaOMe) solution was prepared by slowly adding MeOH (50 mL) to a suspension of sodium hydride (60% in mineral oil, 28 g, 0.71 mol) in dry THF (1.2 L) at 0° C. The resulting mixture was stirred at RT for 2 h. A portion of the NaOMe solution (320 mL) was added to (S)-2-(tert-butoxycarbonylamino)-3-hydroxypropanoic acid (36 g, 175 mmol) in dry THF (1.6 L), and the mixture was stirred at RT for 1 h. Methyl iodine (16 mL) was then added and the mixture was stirred at RT for 1 h. Another aliquot of NaOMe solution (540 mL) was added and the reaction mixture stirred at RT for 1 h. Additional methyl iodine (38 mL) in THF (200 mL) was added and the reaction mixture was stirred at RT for 36 h. Following reaction, the mixture was concentrated and the residue was dissolved in water and washed with diethyl ether (2×100 mL). The aqueous layer was acidified to pH 2 by the addition of solid citric acid and was extracted with EtOAc (3×200 mL) and dried over Na2SO4. The organic phase was concentrated, and the residue was dissolved in water and extracted with DCM (4×150 mL). The organic layers were combined and concentrated to give the title compound as an oil, which was used without further purification (10.9 g, 28%).
Quantity
28 g
Type
reactant
Reaction Step One
Name
Quantity
1.2 L
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
320 mL
Type
reactant
Reaction Step Two
Quantity
36 g
Type
reactant
Reaction Step Two
Name
Quantity
1.6 L
Type
solvent
Reaction Step Two
Quantity
16 mL
Type
reactant
Reaction Step Three
Name
Quantity
540 mL
Type
reactant
Reaction Step Four
Quantity
38 mL
Type
reactant
Reaction Step Five
Name
Quantity
200 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sodium methoxide

Citations

For This Compound
83,000
Citations
JF Bunnett, MM Robison… - Journal of the American …, 1950 - ACS Publications
… (B) A 74% yield of dimethyl ether has been obtained from the reaction of methanolic sodium methoxide with methyl benzoate at 100. (C)The rate of reaction of sodium methoxide with …
Number of citations: 45 pubs.acs.org
HL Aalten, G van Koten, DM Grove, T Kuilman… - Tetrahedron, 1989 - Elsevier
… The copper catalysed reaction of unactivated aryl bromides with sodium methoxide has been … from sryl bromides and concentrated sodium methoxide solutions in dimethyl formami de …
Number of citations: 189 www.sciencedirect.com
EE Royals - Journal of the American Chemical Society, 1945 - ACS Publications
Freri has reported1 that the condensation of diethyl oxalate with acetone or acetophenone by means of sodium methoxide in absolute methanol gives the methyl ester of the …
Number of citations: 29 pubs.acs.org
LH Wiedermann, TJ Weiss, GA Jacobson… - Journal of the American …, 1961 - Springer
… previously filtered and dried, with 0.5% sodium methoxide, under different sets of time and … by treating the lard with 0.5% catalyst (usually sodium metal or sodium methoxide) at 75~ …
Number of citations: 41 link.springer.com
KS Chen, YC Lin, KH Hsu, HK Wang - Energy, 2012 - Elsevier
… Sodium methoxide would be used as catalysts to increases reaction rate of biodiesel. … Sodium hydroxide (NaOH) and sodium methoxide (CH 3 ONa) were used as the catalysts. The …
Number of citations: 216 www.sciencedirect.com
S KoohiKamali, CP Tan, TC Ling - The Scientific World Journal, 2012 - hindawi.com
… ) and sodium methoxide (CH3ONa) are usually used in the transesterification process. However, sodium methoxide … (2007) indicated that by using sodium methoxide, no more water …
Number of citations: 66 www.hindawi.com
JFO Granjo, NMC Oliveira - Industrial & Engineering Chemistry …, 2016 - ACS Publications
… for sodium methoxide, as a catalyst in the transesterification of vegetable oils. This work evaluates different methods for the manufacture of sodium methoxide, … sodium methoxide from …
Number of citations: 21 pubs.acs.org
X Creary, AJ Rollin - The Journal of Organic Chemistry, 1977 - ACS Publications
2-Oxo-eredo-bicyclo [2.2. 1] hept-3-yl triflate (4) reacts with sodium methoxide in methanol to give exo-2, 2-di-methoxybicyclo [2.2. 1] heptan-3-ol (5) as the major product along with …
Number of citations: 39 pubs.acs.org
T Ohshima, Y Hayashi, K Agura, Y Fujii… - Chemical …, 2012 - pubs.rsc.org
Sodium methoxide : a simple but highly efficient catalyst for the direct amidation of esters - Chemical Communications (RSC Publishing) DOI:10.1039/C2CC32153J … Sodium …
Number of citations: 148 pubs.rsc.org
K Chandran, M Kamruddin, PK Ajikumar… - Journal of nuclear …, 2006 - Elsevier
Sodium methoxide and sodium ethoxide were synthesized. Their thermal decomposition … and 150.84±5.32kJmol −1 for sodium methoxide and sodium ethoxide, respectively, which …
Number of citations: 22 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.